Dysprosium oxide

Übersicht

Beschreibung

Dysprosium oxide (Dy₂O₃) is a sesquioxide compound of the rare earth metal dysprosium. It appears as a pastel yellowish-greenish powder and is slightly hygroscopic. This compound has specialized uses in various fields, including ceramics, glass, phosphors, lasers, dysprosium metal halide lamps, and as a Faraday rotator .

Wirkmechanismus

Target of Action

Dysprosium oxide (Dy2O3) is a sesquioxide compound of the rare earth metal dysprosium . It primarily targets the Faraday rotator and dysprosium metal halide lamps . It is also used in ceramics, glass, and phosphors . In the field of electric mobility, it is used in NdFeB for plug-in hybrid electric vehicle (PHEV) and battery electric vehicle (BEV) traction motors .

Mode of Action

This compound interacts with its targets by enhancing their properties. For instance, it improves the performance of NdFeB alloy permanent magnets under high temperatures of up to 200°C . It also reacts with acids to produce the corresponding dysprosium(III) salts:

Dy2O3+6HCl→2DyCl3+3H2ODy_2O_3 + 6HCl \rightarrow 2DyCl_3 + 3H_2ODy2O3+6HCl→2DyCl3+3H2O

.Biochemical Pathways

It plays a crucial role in theFaraday rotation , a phenomenon used in optical isolators and optical circulators, which are essential components in optical communication and laser technology.

Pharmacokinetics

Like other rare earth elements, it is expected to have low solubility in water , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the enhancement of the properties of the materials or systems it is incorporated into. For example, it increases the resistance to demagnetization and improves the performance of NdFeB alloy permanent magnets under high temperatures . In the context of a Faraday rotator, it contributes to the rotation of the plane of polarization of light .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactivity with acids to form dysprosium(III) salts can be affected by the concentration and type of acid present. Furthermore, its effectiveness in enhancing the properties of NdFeB alloy permanent magnets is temperature-dependent .

Biochemische Analyse

Cellular Effects

Dysprosium oxide nanoparticles have shown cytotoxic effects on A549 lung cancer cells .

Molecular Mechanism

It is known that this compound nanoparticles can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound nanoparticles can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are still needed .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dysprosium oxide can be synthesized through several methods. One common approach is the combustion method, which involves an exothermic reaction between an oxidizer (such as metal nitrates) and an organic fuel (like urea, carbohydrazide, or glycine). This method does not require calcination temperature . Another method involves the direct precipitation of dysprosium carbonate using dysprosium nitrate and sodium carbonate, followed by thermal decomposition to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of dysprosium from minerals like monazite and bastnäsite. These minerals are crushed and treated with acid or alkali to produce a mixture of rare earth chlorides. The dysprosium is then separated and converted to its oxide form .

Analyse Chemischer Reaktionen

Types of Reactions: Dysprosium oxide undergoes various chemical reactions, including:

Oxidation: Dysprosium metal tarnishes slowly in air and burns readily to form this compound.

Reaction with Acids: this compound reacts with acids to produce dysprosium salts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or nitric acid can be used to oxidize dysprosium compounds to produce this compound.

Acids: Hydrochloric acid is commonly used to react with this compound to form dysprosium chloride.

Major Products:

Dysprosium Chloride: Formed from the reaction of this compound with hydrochloric acid.

Dysprosium Hydroxide: Formed when dysprosium reacts with water.

Wissenschaftliche Forschungsanwendungen

Dysprosium oxide has a wide range of scientific research applications:

Ceramics and Glass: Used in the production of specialized ceramics and glass due to its stability and unique properties.

Phosphors and Lasers: Utilized in the manufacturing of phosphors and lasers.

Thermochemical Energy Storage: this compound-supported calcium oxide shows excellent performance as a thermochemical energy storage material for solar thermal power plants.

Superconductors: this compound nanoparticles improve the intergranular and intragranular properties of high-temperature superconductors.

Humidity Sensors: this compound nanorods exhibit excellent dielectric and humidity sensing properties.

Vergleich Mit ähnlichen Verbindungen

- Terbium Oxide: Used in phosphors and magnetostrictive materials.

- Holmium Oxide: Utilized in lasers and glass coloring.

- Erbium Oxide: Employed in optical fibers and lasers .

Dysprosium oxide’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.

Eigenschaften

IUPAC Name |

dysprosium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Dy.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAXHSNIQTPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

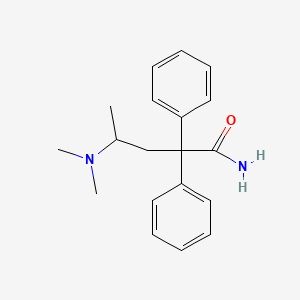

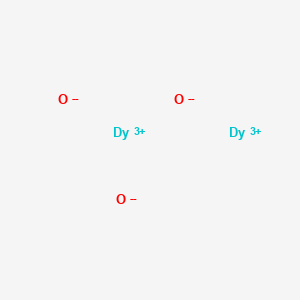

[O-2].[O-2].[O-2].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Dy2O3 | |

| Record name | dysprosium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dysprosium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Dysprosium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dysprosium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276467 | |

| Record name | Dysprosium oxide (Dy2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Slightly hygroscopic white powder; [Hawley] | |

| Record name | Dysprosium oxide (Dy2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1308-87-8, 37247-99-7 | |

| Record name | Dysprosium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium oxide (Dy2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium oxide (Dy2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYSPROSIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y423N8C3EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of dysprosium oxide?

A1: this compound has a molecular formula of Dy2O3. Its molecular weight is 373.00 g/mol.

Q2: How is the cubic structure of this compound confirmed?

A2: The cubic structure of Dy2O3 is confirmed by X-ray diffraction (XRD) analysis. []

Q3: Is this compound a suitable material for high-temperature applications?

A3: Yes, this compound exhibits good thermal stability and is being explored for high-temperature applications like solid-state batteries. []

Q4: How does annealing affect the electrical properties of this compound thin films?

A4: Annealing this compound thin films can significantly influence their electrical conductivity. Studies have shown that multi-hour annealing at 523 K reduces electrical conductivity and shifts capacitance peaks to lower frequencies, suggesting changes in the material's dielectric response. []

Q5: Can this compound be used in optical applications?

A5: Yes, this compound exhibits good transparency in specific wavelength ranges, making it a potential candidate for optical applications. For example, its high transparency in the visible and infrared regions, combined with its magneto-optical properties, makes it suitable for Faraday devices in lasers. [, ]

Q6: Has this compound shown promise in catalytic applications?

A6: Yes, this compound has been explored as a component in heterogeneous catalysts. For instance, zinc oxide doped with this compound has demonstrated photocatalytic activity in selective organic transformations, like synthesizing N-phenyl-p-benzoquinonimine from diphenylamine under UV irradiation. []

Q7: How does the size of this compound particles influence its catalytic activity?

A7: While not explicitly addressed in the provided papers, the size of nanoparticles, in general, plays a crucial role in their catalytic activity. Smaller particles tend to have higher surface area, potentially leading to enhanced catalytic activity.

Q8: Have computational methods been used to study this compound?

A8: Yes, computational methods like Monte Carlo simulations have been employed to evaluate the neutron absorption properties of this compound ceramics, demonstrating their potential in nuclear applications. []

Q9: What are the potential applications of this compound nanoparticles in biomedicine?

A9: this compound nanoparticles, especially when coated with biocompatible materials like polyethylene glycol (PEG), are being explored for biomedical applications. Their paramagnetic properties make them suitable as contrast agents in magnetic resonance imaging (MRI). [, ]

Q10: How can this compound be used in the detection of hydrogen peroxide?

A10: this compound can be combined with graphene oxide to create a support for immobilizing hemoglobin. This composite material has shown promise in biosensing applications, specifically for detecting hydrogen peroxide. []

Q11: Can this compound be used to enhance the properties of other materials?

A11: Yes, this compound nanoparticles have been added to materials like bismuth-strontium-calcium-copper-oxide (BSCCO) superconductors. These additions improve the superconducting properties of the material by enhancing grain connectivity. []

Q12: Can this compound be used as a flame-retardant filler?

A12: Research suggests that incorporating this compound into filler materials for PVC tubes can enhance their flame-retardant properties. []

Q13: What are the common methods for synthesizing this compound nanoparticles?

A13: Various methods have been explored for the synthesis of this compound nanoparticles, including:

- Hydrothermal synthesis: This method utilizes high pressure and temperature in an aqueous environment. [, ]

- Homogeneous precipitation: This technique involves controlled precipitation from a solution. []

- Combustion method: This approach uses a self-propagating exothermic reaction. []

- Solid-state reaction: This method involves the direct reaction of solid precursors at high temperatures. []

- Anion exchange precipitation: This method uses anion exchange resins to precipitate the precursor material. []

Q14: What is the role of a template in the synthesis of this compound nanoparticles?

A15: Templates, like polyethylene glycol (PEG), play a crucial role in controlling the size and morphology of nanoparticles during synthesis. They can prevent agglomeration and promote the formation of uniform shapes. []

Q15: How does the sintering process affect the properties of this compound ceramics?

A16: Sintering parameters, such as temperature and pressure, significantly influence the final properties of this compound ceramics. Higher sintering temperatures generally lead to increased density and improved mechanical properties like bending strength. [, ]

Q16: What are the advantages of using ammonium bifluoride to produce dysprosium fluoride from this compound?

A17: Ammonium bifluoride (NH4HF2) enables the production of high-purity dysprosium fluoride (DyF3) from this compound (Dy2O3) at relatively moderate temperatures and reaction times, making it a practical method for obtaining this important precursor for dysprosium metal. []

Q17: Are there any known toxicological concerns associated with this compound nanoparticles?

A18: While this compound nanoparticles are being investigated for various applications, research on their potential toxicity is ongoing. Studies have explored their effects on microorganisms like Escherichia coli, indicating potential toxicity depending on exposure conditions. [, ]

Q18: How is the purity of this compound assessed?

A18: Various analytical techniques can be used to determine the purity of this compound, including:

- X-ray fluorescence (XRF): This method can quantify the presence of different elements within the material. []

Q19: Are there any industrial-scale production methods for high-purity this compound?

A21: Yes, industrial-scale production of high-purity this compound (99.98%) has been achieved using extraction methods. This method is cost-effective and has a high recovery rate. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)

![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7823062.png)